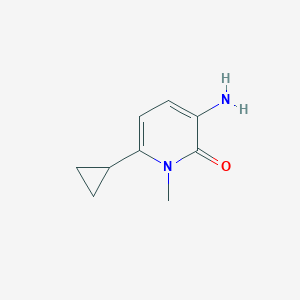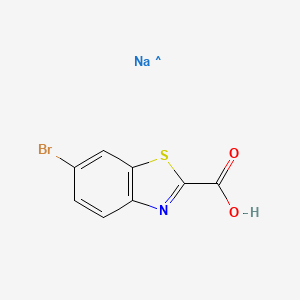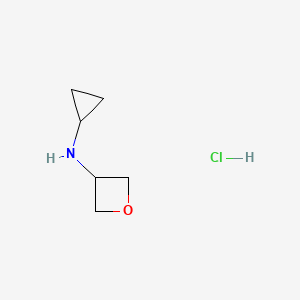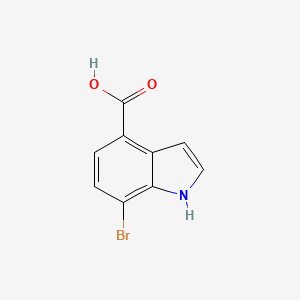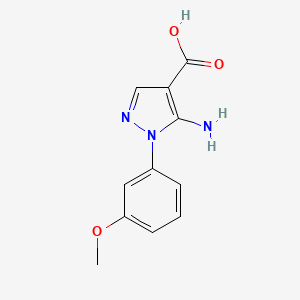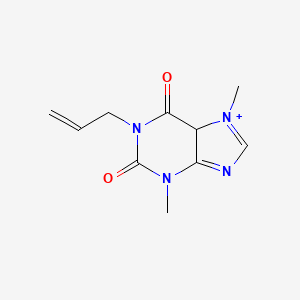
1-Allyl-3,7-dimethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3,7-dimethylxanthine is a xanthine derivative with the chemical formula C10H12N4O2. It is structurally related to other methylxanthines such as caffeine, theobromine, and theophylline. This compound is known for its potential pharmacological properties and is of interest in various scientific research fields.
Vorbereitungsmethoden
1-Allyl-3,7-dimethylxanthine can be synthesized through several methods. One common synthetic route involves the reaction of theobromine with allyl bromide in the presence of sodium t-butanolate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds in two stages: the first stage at 150°C for 12 hours, followed by a second stage at 100°C for another 12 hours . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Analyse Chemischer Reaktionen
1-Allyl-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions, such as alkylation or acylation, can introduce new functional groups to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving xanthine derivatives and their chemical properties.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Allyl-3,7-dimethylxanthine involves its interaction with adenosine receptors in the central nervous system and peripheral tissues. By antagonizing these receptors, it can modulate neurotransmitter release and influence various physiological processes . This mechanism is similar to that of other methylxanthines like caffeine and theobromine.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3,7-dimethylxanthine is unique among xanthine derivatives due to its specific substitution pattern. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and used as a bronchodilator and vasodilator.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Each of these compounds has distinct pharmacological properties and applications, highlighting the diversity within the xanthine family.
Eigenschaften
Molekularformel |
C10H13N4O2+ |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1 |
InChI-Schlüssel |
PPCHVENJOCDRQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)

![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)

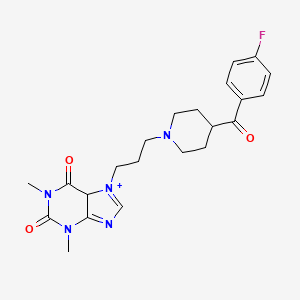
![tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
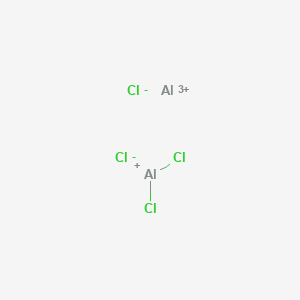
![1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-](/img/structure/B15131391.png)
